Puerariafuran

Description

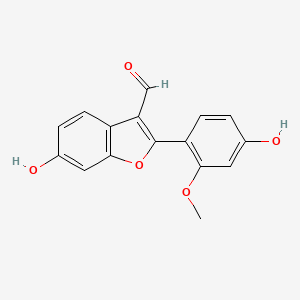

Structure

3D Structure

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

6-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C16H12O5/c1-20-14-6-9(18)3-5-12(14)16-13(8-17)11-4-2-10(19)7-15(11)21-16/h2-8,18-19H,1H3 |

InChI Key |

WDOIEKGCNWFDSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2=C(C3=C(O2)C=C(C=C3)O)C=O |

Synonyms |

puerariafuran |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Source Material and Extraction Strategies from Pueraria lobata

The primary natural source for the isolation of Puerariafuran is the root of Pueraria lobata (Willd.) Ohwi, a plant belonging to the Leguminosae family. jst.go.jpnih.govresearchgate.net The initial step in isolating the compound involves the extraction of metabolites from the dried and powdered roots of the plant.

The extraction process begins with the use of methanol (B129727) (MeOH) as the solvent. jst.go.jpnih.gov Dried roots of Pueraria lobata are subjected to extraction with MeOH, a polar organic solvent effective at dissolving a wide range of compounds. This initial methanol extract contains a complex mixture of phytochemicals, including isoflavonoids, coumestans, and the target 2-arylbenzofuran, this compound. jst.go.jpnih.govresearchgate.net The resulting crude extract serves as the starting material for subsequent purification steps.

Purification Techniques for this compound

Following the initial extraction, a series of purification steps are required to isolate this compound from other co-extracted compounds.

The isolation of this compound from the crude methanol extract was accomplished through bioassay-guided chromatographic fractionation. jst.go.jpnih.govresearchgate.net This technique involves systematically separating the extract into different fractions using various chromatographic methods. Each fraction is then tested for a specific biological activity; in this case, the inhibitory effect on the formation of advanced glycation end products (AGEs) was used as the guiding bioassay. jst.go.jpnih.govxml-journal.net The fractions demonstrating the highest activity are selected for further separation, progressively enriching the concentration of the active compound until a pure substance is obtained. This targeted approach led to the successful isolation of this compound alongside other known active compounds like coumestrol, daidzein (B1669772), and genistein (B1671435). jst.go.jpnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Once this compound was isolated in its pure form, its chemical structure was determined using a combination of advanced spectroscopic methods. jst.go.jpnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the detailed structure of this compound. jst.go.jpnih.gov One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provided initial information on the types and number of proton and carbon environments within the molecule.

To establish the precise connectivity between atoms, two-dimensional (2D) NMR experiments were employed. jst.go.jpnih.gov Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) were used to map the correlations between protons and carbons, allowing for the unambiguous assembly of the 2-arylbenzofuran skeleton and the assignment of all proton and carbon signals. jst.go.jpnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 157.0 | - |

| 3 | 104.2 | 7.08 (s) |

| 3a | 118.8 | - |

| 4 | 122.0 | 7.37 (d, 8.4) |

| 5 | 124.0 | 7.42 (dd, 8.4, 2.0) |

| 6 | 111.9 | - |

| 7 | 158.3 | 7.02 (d, 2.0) |

| 7a | 150.1 | - |

| 1' | 123.6 | - |

| 2' | 131.0 | 7.74 (d, 8.8) |

| 3' | 116.1 | 6.90 (d, 8.8) |

| 4' | 159.2 | - |

| 5' | 116.1 | 6.90 (d, 8.8) |

| 6' | 131.0 | 7.74 (d, 8.8) |

Data sourced from Jang et al., Chem. Pharm. Bull., 2006.

Mass spectrometry (MS) was utilized to determine the exact molecular weight and elemental composition of this compound. jst.go.jpnih.gov Specifically, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) provided a high-accuracy mass measurement. jst.go.jpnih.gov This data was critical for establishing the molecular formula of the compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |

|---|---|---|---|

| HR-FAB-MS | Positive | 255.0655 [M+H]⁺ | C₁₅H₁₀O₄ |

Data sourced from Jang et al., Chem. Pharm. Bull., 2006.

Complementary Spectroscopic Analyses (e.g., UV, IR as analytical tools, not properties)

While one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for the definitive structural elucidation of complex organic molecules like this compound, other spectroscopic methods serve as crucial complementary analytical tools. researchgate.netjst.go.jp Specifically, Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy play a vital role in the preliminary identification of the compound's core structure and the functional groups it contains. These techniques are instrumental in corroborating the data obtained from NMR analysis.

Ultraviolet-Visible (UV) Spectroscopy

UV spectroscopy is a valuable analytical tool for detecting chromophores, which are parts of a molecule that absorb light in the UV-visible region. This absorption is characteristic of molecules with π-electron systems, such as aromatic rings and other conjugated systems. For a compound like this compound, which possesses a 2-arylbenzofuran skeleton, UV spectroscopy provides initial evidence of this extensive conjugated system. The presence of aromatic rings and double bonds in conjugation leads to characteristic absorption maxima (λmax) in the UV spectrum. While the precise absorption maxima for this compound were not detailed in its initial isolation report, compounds with similar benzofuran (B130515) or pterocarpene structures exhibit distinct UV absorption profiles that help in their identification. jst.go.jpresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds within that group to vibrate. This provides a molecular "fingerprint." mvpsvktcollege.ac.in For this compound, IR analysis is critical for confirming the presence of key structural components suggested by other data. The analysis would focus on identifying vibrations associated with its aromatic and heterocyclic ring systems. mvpsvktcollege.ac.inlibretexts.org The interpretation of the IR spectrum, in conjunction with NMR data, solidifies the structural assignment. researchgate.net

The following table outlines the expected characteristic absorption regions in the IR spectrum for the key functional groups present in this compound, based on established spectroscopic principles. ucla.eduresearchgate.net

| Functional Group | Type of Vibration | Expected Absorption Region (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100–3000 |

| Aromatic Ring | C=C stretch (in-ring) | 1600–1400 |

| Aromatic Ether | C–O stretch | 1320–1210 |

| Hydroxyl Group | O-H stretch | 3550–3200 (broad) |

| This table presents generalized expected values. Actual values can vary based on the specific molecular environment. |

In the context of isolating a new natural product, these complementary techniques are invaluable. UV spectroscopy can quickly indicate the class of compound (e.g., flavonoid, isoflavonoid (B1168493), benzofuran) based on its chromophore system, while IR spectroscopy confirms the presence or absence of key functional groups like hydroxyls, carbonyls, or specific types of carbon-carbon bonds. researchgate.netnih.gov This information guides the subsequent, more detailed analysis by mass spectrometry and NMR to fully elucidate the exact structure of a compound like this compound. researchgate.net

Chemical Synthesis and Analogues Development

Total Synthesis Approaches for Puerariafuran

The total synthesis of this compound has been accomplished through various routes, primarily centered around the formation of the key benzofuran (B130515) ring system. These strategies can be broadly categorized into chalcone (B49325) rearrangement and cascade sigmatropic rearrangement approaches.

Chalcone Rearrangement Strategies

A prominent strategy for synthesizing this compound involves the rearrangement of 2'-hydroxychalcone (B22705) precursors. rsc.orgnih.govnih.govscribd.com This method leverages the inherent reactivity of chalcones to construct the desired benzofuran core. nih.gov

A key development in this area is the use of hypervalent iodine reagents to facilitate the oxidative rearrangement of 2'-hydroxychalcones. rsc.orgnih.govnih.gov Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) have proven effective in promoting the necessary 1,2-aryl migration. rsc.orgresearchgate.net This rearrangement typically proceeds through a β-ketoacetal intermediate. nih.gov The use of these less toxic hypervalent iodine reagents presents a significant advantage over older methods that employed highly toxic thallium(III) nitrate. rsc.orgscirp.org However, a challenge with hypervalent iodine reagents can be inconsistent yields, with the potential formation of undesired flavone (B191248) and benzofuran byproducts. rsc.org

In a specific application towards this compound, the reaction of a MOM-protected 2'-hydroxychalcone with two equivalents of PhI(OH)OTs yielded the rearranged product in 64% yield. rsc.org This intermediate, a 2,3-dihydrobenzofuran (B1216630), serves as a crucial precursor to the final natural product. rsc.org

Research has demonstrated the ability to selectively synthesize different benzofuran isomers from a common 2,3-dihydrobenzofuran intermediate derived from chalcone rearrangement. rsc.orgnih.govrsc.org The reaction conditions play a critical role in determining the final product. rsc.org For instance, treatment of the 2,3-dihydrobenzofuran intermediate with p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF3)2CHOH) as the solvent selectively generates the 3-formylbenzofuran structure characteristic of this compound. rsc.org In contrast, using basic or weakly acidic conditions in a solvent like tetrahydrofuran (B95107) (THF) leads to the formation of 3-acylbenzofurans. rsc.org This selectivity is pivotal for the efficient total synthesis of this compound. nih.govrsc.org

Oxidative Rearrangement with Hypervalent Iodine Reagents

Cascade Sigmatropic Rearrangement/Aromatization Strategies

An alternative and powerful approach for the synthesis of this compound and other 2-arylbenzofuran natural products is a cascade rsc.orgrsc.org-sigmatropic rearrangement/aromatization strategy. researchgate.netnih.gov This methodology was successfully applied to the first reported total synthesis of this compound. researchgate.netnih.gov The key step involves the rearrangement of a suitably substituted precursor, followed by an aromatization event to construct the benzofuran core in a single, efficient operation. researchgate.net This strategy has demonstrated its practicality through gram-scale synthesis of key intermediates and its application to a collection of related natural products. nih.gov

Comparative Analysis of Synthetic Routes (e.g., efficiency, total yield)

Both the chalcone rearrangement and cascade sigmatropic rearrangement strategies offer viable pathways to this compound.

| Synthetic Strategy | Key Features | Advantages | Disadvantages/Challenges | Reported Yields (Key Steps) |

| Chalcone Rearrangement | Utilizes oxidative rearrangement of 2'-hydroxychalcones with hypervalent iodine reagents. rsc.orgnih.govnih.gov | Avoids highly toxic thallium reagents. rsc.org Allows for selective formation of the required 3-formylbenzofuran isomer. rsc.org | Yields can be inconsistent; potential for byproduct formation. rsc.org | 64% yield for the initial rearrangement step. rsc.org |

| Cascade rsc.orgrsc.org-Sigmatropic Rearrangement | Employs a cascade reaction to form the 2-arylbenzofuran scaffold. researchgate.netnih.gov | First reported total synthesis of this compound. researchgate.netnih.gov Efficient, one-pot cascade. researchgate.net Proven to be scalable. nih.gov | Requires synthesis of a specific precursor for the rearrangement. | Not explicitly detailed in the provided context. |

The chalcone rearrangement strategy, particularly with the advancements in selective isomer synthesis, presents a highly practical and efficient method. rsc.org The ability to direct the reaction towards the desired 3-formylbenzofuran is a significant advantage. rsc.org The cascade sigmatropic rearrangement offers an elegant and convergent approach, notable for being the first to achieve the total synthesis of this compound. researchgate.netnih.gov The choice of route may depend on factors such as starting material availability and the desired scale of the synthesis. researchgate.netnih.gov

Synthetic Methodologies for this compound Analogues and Derivatives

The synthetic strategies developed for this compound can be adapted to create a variety of analogues and derivatives. researchgate.net For instance, the chalcone rearrangement methodology is not limited to the specific substitution pattern of this compound and can be applied to chalcones with different functional groups to produce a range of 3-acyl and 3-formylbenzofurans. rsc.org

Furthermore, the core benzofuran structure is a common scaffold in many biologically active molecules, and numerous methods exist for its derivatization. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing substituents onto the benzofuran ring, enabling the synthesis of diverse analogues. researchgate.netmdpi.com By modifying the phenolic hydroxyl groups or other positions on the this compound molecule, new derivatives can be generated. nih.gov This modularity allows for the systematic exploration of structure-activity relationships. nih.govmdpi.com

Design Principles for Modified Structures

The design of analogues of a lead compound like this compound is guided by principles of medicinal chemistry aimed at enhancing therapeutic properties. mdpi.com The core strategy involves making systematic chemical modifications to the parent molecule to improve its biological activity, selectivity towards a target, and pharmacokinetic profile. mdpi.comfrontiersin.org For benzofuran scaffolds, studies have shown that chemical substitutions at positions 2, 3, and 5 can result in compounds with significant neuroactive properties. frontiersin.org

The design process for this compound analogues focuses on several key objectives:

Enhanced Potency: Modifications are intended to increase the compound's desired biological effect, such as its inhibitory action on advanced glycation end products (AGEs) or its anti-inflammatory capacity.

Improved Selectivity: Alterations to the structure aim to make the molecule more specific for its biological target, thereby reducing the likelihood of off-target effects.

Favorable Pharmacokinetics: The design considers how modifications will affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By creating a library of related compounds, researchers can systematically explore the chemical space around the this compound scaffold to identify derivatives with superior characteristics. frontiersin.orgsci-hub.se

Strategies for Chemical Modification and Derivatization

Chemical modification, or derivatization, is the process of chemically altering a known compound to produce new derivatives. mdpi.commdpi.com This is a fundamental strategy in drug discovery to create analogues for biological testing. mdpi.com For benzofuran-containing compounds, various synthetic strategies have been developed to create diverse derivatives. These include palladium-catalyzed cross-coupling reactions, which allow for the introduction of different substituents at various positions on the benzofuran nucleus. rsc.org Other methods involve the functionalization of the benzofuran scaffold through reactions like acylation, alkylation, and the introduction of different heterocyclic rings. mdpi.comrsc.org

Table 1: Key Steps in the Chalcone Rearrangement Synthesis of this compound rsc.orgresearchgate.net

| Step | Description |

| 1 | Chalcone Formation: Condensation of a MOM-protected aldehyde with an acetophenone (B1666503) to yield a chalcone. |

| 2 | Oxidative Rearrangement: Use of a hypervalent iodine reagent to afford a rearranged product. |

| 3 | Cyclization: Simultaneous deprotection and cyclization under acidic conditions to form a 2,3-dihydrobenzofuran intermediate. |

| 4 | Final Conversion: Treatment with p-Toluenesulfonic acid (p-TsOH) in a specific solvent to yield this compound. |

This synthetic route provides a practical foundation for producing not only this compound but also for creating a variety of derivatives by using different starting materials or by further modifying the final product.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. mdpi.com By synthesizing and testing a series of related compounds, medicinal chemists can identify which functional groups and structural features are essential for the molecule's therapeutic effects. mdpi.commdpi.com

This compound was first identified as a new inhibitor of advanced glycation end products (AGEs). The development of derivatives and subsequent biological evaluation have provided insights into its anti-inflammatory properties. nih.gov SAR studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring system significantly influence their biological activities. mdpi.comacs.org

For instance, studies on dihydrobenzofuran lignans (B1203133) have revealed key structural features for cytotoxic activity. nih.gov The research indicated that:

A 3',4'-dihydroxyphenyl moiety and a hydroxyl group at position 7 of the dihydrobenzofuran ring were beneficial for activity. nih.gov

Modifications such as methylation of hydroxyl groups, reduction of a double bond in a side chain, or oxidation of the dihydrobenzofuran ring to a benzofuran system led to a decrease or complete loss of cytotoxic activity. nih.gov

In another study focusing on flavones, which share some structural similarities with the aryl group of this compound, it was found that hydroxyl groups at specific positions (C3' and C4') promoted anti-inflammatory activity, while methoxy (B1213986) groups could diminish it. nih.gov

Table 2: Summary of Selected SAR Findings for Benzofuran and Related Scaffolds

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

| Dihydrobenzofuran Lignans | Methylation of hydroxyls | Decreased/Lost cytotoxic activity | nih.gov |

| Dihydrobenzofuran Lignans | Oxidation of dihydrobenzofuran to benzofuran | Decreased/Lost cytotoxic activity | nih.gov |

| Benzylideneacetophenones (Chalcones) | Electron-donating groups on both aromatic rings | Enhanced anti-inflammatory & antioxidant activity | nih.gov |

| Flavones | Hydroxyl groups at C3' and C4' | Promoted anti-inflammatory activity | nih.gov |

| Benzofuran Derivatives | Addition of a fluorine atom at position 4 of the 2-benzofuranyl group | 2-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA) | mdpi.com |

These findings provide a valuable framework for the rational design of new this compound derivatives. By understanding which parts of the molecule are critical for its biological effects, scientists can strategically modify its structure to develop more potent and selective therapeutic agents. mdpi.comresearchgate.net

Biosynthesis and Biotransformation Research

Investigation of the Endogenous Biosynthetic Pathway of Puerariafuran

The precise endogenous biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-documented biosynthesis of related isoflavonoids in Pueraria species and the chemical structure of this compound, a scientifically grounded hypothesis can be formulated.

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which serves as the foundation for a vast array of plant secondary metabolites, including flavonoids and isoflavonoids. mdpi.com The pathway commences with the amino acid L-phenylalanine.

The initial stages involve a series of enzymatic conversions to produce key intermediates. mdpi.com The deamination of L-phenylalanine by phenylalanine-ammonia lyase (PAL) yields trans-cinnamic acid. This is subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to form 4-coumaric acid, which is then activated by 4-coumarate-CoA-ligase (4CL) to produce 4-coumaroyl-CoA. mdpi.compeerj.com

At this juncture, the pathway diverges. For the synthesis of most flavonoids and isoflavonoids, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone. igem.orgnih.govresearchgate.net Specifically for 5-deoxyisoflavonoids, which are prominent in Pueraria, chalcone reductase (CHR) acts in concert with CHS to produce isoliquiritigenin. mdpi.com Given that chemical synthesis of this compound can be achieved from a chalcone precursor, it is highly probable that a specific chalcone serves as the central intermediate in its biosynthesis. The formation of the 2-arylbenzofuran structure likely proceeds from this chalcone scaffold through a unique oxidative rearrangement and cyclization, distinct from the pathway leading to isoflavones like puerarin (B1673276).

Table 1: Hypothesized Precursor Compounds in this compound Biosynthesis

| Compound Name | Chemical Class | Hypothesized Role |

| L-Phenylalanine | Amino Acid | Primary Precursor |

| trans-Cinnamic Acid | Phenylpropanoid | Intermediate |

| 4-Coumaric Acid | Phenylpropanoid | Intermediate |

| 4-Coumaroyl-CoA | Phenylpropanoid | Activated Intermediate |

| Malonyl-CoA | Dicarboxylic Acid Derivative | Extender unit for chalcone synthesis |

| Chalcone Intermediate | Flavonoid Precursor | Key branching point precursor to this compound |

Several key enzyme families are implicated in the proposed biosynthetic pathway of this compound. The initial steps are catalyzed by well-characterized enzymes of the phenylpropanoid pathway. mdpi.compeerj.com

Following the formation of the chalcone intermediate, the pathway to this compound diverges from that of isoflavonoids. While isoflavone (B191592) synthesis requires chalcone isomerase (CHI) and isoflavone synthase (IFS) , a cytochrome P450 enzyme, to form the characteristic isoflavonoid (B1168493) core, this compound formation necessitates a different catalytic step. mdpi.compeerj.comukm.my The formation of the benzofuran (B130515) ring from a chalcone likely involves an oxidative rearrangement. In plants, such reactions are frequently catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known for their versatility in functionalizing complex organic molecules. rsc.orgtandfonline.comnih.gov

Additionally, other enzyme classes such as dehydratases may be involved in the final aromatization of the furan (B31954) ring, and transferases (e.g., O-methyltransferases) could be responsible for modifications to the this compound backbone, although the core structure of this compound itself is not methylated. peerj.com

Table 2: Hypothesized Enzymes in this compound Biosynthesis

| Enzyme Name | Enzyme Class | Hypothesized Function |

| Phenylalanine-ammonia lyase (PAL) | Lyase | Converts L-Phenylalanine to trans-Cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase (C4H) | Oxidoreductase (CYP450) | Hydroxylates trans-Cinnamic acid to 4-Coumaric acid. mdpi.com |

| 4-Coumarate-CoA ligase (4CL) | Ligase | Activates 4-Coumaric acid to 4-Coumaroyl-CoA. mdpi.comresearchgate.net |

| Chalcone synthase (CHS) | Transferase | Condenses 4-Coumaroyl-CoA and Malonyl-CoA to form a chalcone. igem.orgnih.gov |

| Chalcone reductase (CHR) | Oxidoreductase | Co-acts with CHS to produce specific chalcone precursors for 5-deoxy(iso)flavonoids. |

| Cytochrome P450 monooxygenase (CYP) | Oxidoreductase | Putative catalyst for oxidative rearrangement of the chalcone precursor to form the benzofuran ring. rsc.org |

| Dehydratase | Lyase | Potential role in the final aromatization step. peerj.com |

Hypothesized Precursor Compounds and Enzymatic Steps (referencing related Pueraria isoflavonoids)

Biotransformation Studies of this compound in Microbial Systems

The interaction between natural compounds and the gut microbiota is a critical factor determining their ultimate bioavailability and biological activity. Biotransformation is the process by which microorganisms structurally modify chemical compounds. nih.gov

Direct studies on the microbial biotransformation of this compound are limited. However, research on related 2-arylbenzofurans and other polyphenols provides a basis for predicting its metabolic fate. A study investigating the metabolism of other 2-arylbenzofurans (mulberrofuran Y, moracin C, and mulberrofuran G) using an in vitro human intestinal bacterial fermentation model found that no bacterial metabolites were detected, suggesting these specific compounds were stable against breakdown by the tested microbiota. mdpi.com

Conversely, the general microbial metabolism of aromatic compounds is well-documented, often involving ring cleavage to produce aliphatic acids that can enter central metabolism. microbiologyresearch.org The degradation of complex aromatic hydrocarbons by yeasts and bacteria often involves initial hydroxylation followed by ring fission. mdpi.com Gut microbiota, including species from the Bacteroides and Clostridium genera, are known to extensively metabolize dietary flavonoids, often through hydrolysis and fermentation. nih.govnih.gov Therefore, while some benzofurans may be resistant, it is also plausible that certain microbial communities could transform this compound. Potential, yet unconfirmed, metabolites could include hydroxylated or demethylated derivatives, or products resulting from the cleavage of the benzofuran ring system, such as catechol or salicylic (B10762653) acid intermediates. mdpi.com

The enzymatic machinery of microbes is responsible for the degradation of complex organic molecules. hu-berlin.decore.ac.uk The biotransformation of aromatic compounds is typically initiated by oxygenases , which introduce oxygen atoms into the aromatic ring, increasing its reactivity. core.ac.uk These are broadly classified into monooxygenases and dioxygenases.

Key enzyme families involved in the breakdown of aromatic structures include:

Cytochrome P450 Monooxygenases (CYPs) : Found in many yeasts and bacteria, these enzymes catalyze the initial activation and epoxidation of aromatic rings, a critical first step in degradation. mdpi.com

Dioxygenases : These enzymes are central to the degradation pathway in many soil bacteria, catalyzing the cleavage of the aromatic ring. core.ac.ukdergipark.org.tr

Epoxide Hydrolases (EHs) : These enzymes hydrolyze the reactive epoxides formed by CYPs, detoxifying them and preparing them for further breakdown. mdpi.com

Glutathione (B108866) S-Transferases (GSTs) : These enzymes are involved in the detoxification and subsequent removal of xenobiotic compounds. mdpi.com

While the specific enzymes that might act on this compound are unknown, it is this enzymatic arsenal (B13267) that would be responsible for any potential microbial metabolism, from simple hydroxylation to complete degradation of the molecule. nih.gov

Compound Names

Pre Clinical Pharmacological Activities and Molecular Mechanisms

Inhibition of Advanced Glycation End Products (AGEs) Formation

Puerariafuran has been established as a notable inhibitor of advanced glycation end products (AGEs) formation. jst.go.jpnih.gov AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. mdpi.commdpi.com The accumulation of AGEs is implicated in the pathogenesis of various diseases, particularly the long-term complications of diabetes. mdpi.comkoreascience.kr this compound was discovered during a screening of constituents from a methanol (B129727) extract of Pueraria lobata roots, which was monitored for AGEs inhibitory activity. jst.go.jpnii.ac.jp In these studies, this compound demonstrated potent activity, comparable to or exceeding that of other compounds isolated from the same source.

The evaluation of this compound's anti-glycation properties has been conducted using established in vitro bioassay systems. jst.go.jpresearchgate.net A common methodology involves monitoring the inhibition of AGEs formation in a solution containing a protein and a reducing sugar. frontiersin.org

Specifically, the assay to identify this compound as an AGEs inhibitor involved the following components:

Protein Substrate: Bovine Serum Albumin (BSA) is frequently used as the model protein.

Reducing Sugar: Glucose or fructose (B13574) is used to initiate the glycation process.

Incubation: The mixture of BSA, a reducing sugar, and the test compound (this compound) is incubated for an extended period.

Detection: The formation of fluorescent AGEs is measured using a fluorescence spectrophotometer. The reduction in fluorescence intensity in the presence of the test compound compared to a control indicates inhibitory activity.

In the study that led to its isolation, this compound was identified as an active constituent by using an in vitro bioassay that monitored the inhibition of AGEs formation to guide the chromatographic fractionation of the plant extract. jst.go.jpnih.gov The inhibitory activity was quantified by calculating the IC₅₀ value, which represents the concentration of the inhibitor required to reduce AGEs formation by 50%. This compound, along with co-isolated compounds coumestrol, daidzein (B1669772), and genistein (B1671435), was evaluated using this method. jst.go.jp

Table 1: Inhibitory Activity of this compound and Co-isolates on AGEs Formation

| Compound | IC₅₀ (µM) on Total AGEs Formation |

|---|---|

| This compound | 24.3 |

| Coumestrol | 2.5 |

| Daidzein | 102.3 |

| Genistein | 35.5 |

| Aminoguanidine (Positive Control) | 945.6 |

Data sourced from studies on compounds isolated from Pueraria lobata. jst.go.jp

The precise molecular mechanisms by which this compound inhibits AGEs formation are understood through several potential pathways common to phenolic and antioxidant compounds. frontiersin.org The glycation process is a complex cascade involving the formation of Schiff bases and Amadori products, which then undergo further reactions to form irreversible AGEs. frontiersin.orgplos.org This process is often accelerated by oxidative stress. mdpi.com

The potential mechanisms for this compound's inhibitory action include:

Scavenging of Reactive Carbonyl Species: A primary route of AGEs formation involves the degradation of Amadori products into highly reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO). nih.gov Phenolic compounds can act as "carbonyl traps," reacting with these intermediates and preventing them from cross-linking with proteins to form AGEs. frontiersin.orgnih.gov

Antioxidant Activity: The formation of AGEs is intrinsically linked with oxidative processes, sometimes referred to as "glycoxidation". mdpi.com By scavenging free radicals, this compound can interrupt the oxidative reactions that are critical for the conversion of early glycation products into final AGEs. frontiersin.org

Metal Ion Chelation: Transition metal ions can catalyze the auto-oxidation of sugars and the oxidative degradation of Amadori products, accelerating AGEs formation. plos.org Compounds with chelating properties can sequester these metal ions, thereby slowing the rate of glycation.

Protein Structure Stabilization: Some inhibitors may bind to the free amino groups (like lysine (B10760008) and arginine residues) on proteins, competitively blocking the initial glycation sites and thus preventing the reaction with reducing sugars from occurring. frontiersin.org

In vitro Bioassay Methodologies

Aldose Reductase (AR) Inhibitory Activity

In addition to its anti-glycation effects, this compound has been identified as an inhibitor of aldose reductase (AR). nih.govijpsonline.com AR is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. frontiersin.orgaustinpublishinggroup.com This pathway becomes particularly active during hyperglycemic conditions, where it converts excess glucose into sorbitol. koreascience.kraustinpublishinggroup.com The inhibition of AR is a key therapeutic strategy for preventing diabetic complications, such as cataracts, neuropathy, and nephropathy, which are linked to the downstream effects of the polyol pathway. ijpsonline.comnih.gov

The aldose reductase inhibitory activity of this compound was determined using in vitro enzymatic assays. nih.gov These assays typically utilize AR enzyme preparations isolated from sources such as rat lenses (RLAR). nih.gov

The standard assay procedure involves:

Enzyme Source: A supernatant containing aldose reductase is prepared from homogenized rat lenses. nih.gov

Reaction Mixture: The assay mixture contains a buffer, NADPH (as a cofactor), a substrate (such as DL-glyceraldehyde or glucose), and the enzyme preparation. bmrservice.com

Inhibition Measurement: The test compound, this compound, is added to the mixture. The activity of the enzyme is measured spectrophotometrically by monitoring the rate of decrease in NADPH absorbance at 340 nm as it is oxidized to NADP⁺ during the reduction of the substrate. bmrservice.com

Quantification: The inhibitory potency is expressed as an IC₅₀ value, indicating the concentration of this compound needed to inhibit 50% of the aldose reductase activity.

Table 2: Aldose Reductase Inhibitory Activity of this compound

| Compound | Source of Enzyme | Substrate | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Rat Lens Aldose Reductase (RLAR) | DL-Glyceraldehyde | 22.34 |

Data sourced from an in vitro study on this compound. nih.gov

By inhibiting aldose reductase, this compound directly interferes with the polyol pathway at its first step. nih.govijpsonline.com Under high glucose conditions, increased flux through this pathway leads to several detrimental cellular changes. koreascience.krfrontiersin.org

The key interactions and consequences of AR inhibition by this compound include:

Reduction of Sorbitol Accumulation: AR catalyzes the reduction of glucose to sorbitol. austinpublishinggroup.com Sorbitol does not easily diffuse across cell membranes and its intracellular accumulation creates osmotic stress, leading to cell swelling and damage, a mechanism central to the formation of diabetic cataracts. frontiersin.orgnih.gov this compound's inhibition of AR is expected to decrease sorbitol accumulation, thus mitigating this osmotic stress. nih.govijpsonline.com

Preservation of NADPH Levels: The polyol pathway consumes NADPH as a cofactor for the aldose reductase reaction. koreascience.kr NADPH is also essential for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase. frontiersin.org Depletion of NADPH impairs the cell's primary antioxidant defense system, increasing susceptibility to oxidative stress. By inhibiting AR, this compound helps preserve the cellular pool of NADPH, thereby supporting antioxidant capacity.

Mitigation of Oxidative Stress: The increased activity of the polyol pathway contributes to oxidative stress not only by consuming NADPH but also because the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase increases the cytosolic NADH/NAD⁺ ratio, which can promote the production of reactive oxygen species (ROS). ijpsonline.comkoreascience.kr this compound's action helps to prevent this cascade.

In vitro Enzymatic Assays

Cellular and Sub-cellular Mechanistic Investigations

Beyond simple enzyme inhibition, studies have explored the effects of this compound at a cellular level, particularly in models relevant to diabetic complications. nih.gov Research using explanted rat lenses cultured in high-sugar conditions has provided insight into the sub-cellular effects of this compound.

In an organ culture model using rat lenses exposed to xylose (a sugar that is readily metabolized by AR to induce sugar cataracts), treatment with this compound demonstrated significant protective effects. nih.gov The xylose-induced opacity of the lenses was markedly improved in the presence of this compound. nih.gov

Sub-cellular investigations revealed that this compound modulates key components of the cellular antioxidant defense system that are compromised by polyol pathway activity:

Glutathione Homeostasis: Xylose exposure led to a significant decrease in the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating increased oxidative stress. Treatment with this compound significantly increased this ratio, suggesting it helps maintain the reduced glutathione pool. nih.gov

Antioxidant Enzyme Activity: The activities of critical antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), were diminished in lenses exposed to high sugar levels. This compound treatment significantly restored the activities of both SOD and CAT. nih.gov

These findings suggest that the protective mechanism of this compound in a cellular context is twofold: it directly inhibits the primary enzymatic driver of the polyol pathway (aldose reductase) and also bolsters the cell's downstream antioxidant defenses that are weakened by the pathway's activity. nih.gov

Antioxidant Mechanisms at the Cellular Level

In vivo Animal Model Studies (focused on mechanistic understanding in specific disease models, excluding efficacy or safety as primary outcomes)

Animal models are crucial for understanding the in vivo mechanisms of action of compounds like this compound. The galactose-fed rat is a widely used model for studying sugar-induced cataracts, a common complication of diabetes. nih.gov In this model, high levels of dietary galactose lead to its conversion to galactitol in the lens, a reaction catalyzed by aldose reductase. researchgate.net The accumulation of galactitol creates an osmotic imbalance, leading to lens fiber swelling, membrane rupture, and eventually, the formation of cataracts. nih.gov This model is particularly useful because the cataract development is rapid and mimics the biochemical changes seen in diabetic cataracts. medsci.org

Studies have shown that this compound has a protective effect against the development of cataracts in this animal model, pointing towards its potential to mitigate diabetic complications.

The primary mechanism by which this compound is thought to prevent cataract formation in galactose-fed rats is through the inhibition of aldose reductase (AR) . nih.gov AR is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. nih.gov In hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of sugar alcohols are major contributors to diabetic complications. nih.gov

In vivo studies using the galactose-fed rat model have demonstrated that the administration of certain compounds can reduce the expression of aldose reductase protein in the lens. For example, treatment with the coumarin (B35378) derivative esculetin (B1671247) significantly inhibited the high expression of aldose reductase observed in the lens epithelium and superficial cortical fibers of galactose-fed rats. nih.gov This reduction in AR expression was associated with a significant inhibition of lens opacity and the prevention of morphological changes in the lens fibers. nih.gov

Given that this compound is also known to inhibit aldose reductase activity, it is highly probable that its protective effect in the galactose-fed rat model is mediated through a similar mechanism involving the suppression of aldose reductase expression. This inhibition would reduce the accumulation of galactitol, thereby preventing the osmotic stress that initiates cataractogenesis.

Pre Clinical Pharmacokinetic and Metabolic Disposition

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Species

Detailed ADME studies are crucial for understanding the fate of a compound within a biological system, providing insights into its potential efficacy and safety. Such studies typically involve both in vitro and in vivo models.

In vitro metabolism studies using liver microsomes and hepatocytes are standard methods for investigating the metabolic stability and pathways of new chemical entities. researchgate.netnih.govevotec.combiomolther.orgfda.govnih.govbioivt.comnih.govnih.gov These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the Phase I and Phase II metabolism of many xenobiotics. evotec.comnih.govmdpi.com

However, a thorough review of scientific databases and literature reveals no published studies that have investigated the in vitro metabolism of Puerariafuran in either liver microsomes or hepatocytes from any preclinical species. Consequently, data regarding its metabolic stability, intrinsic clearance, and the specific enzymes involved in its metabolism are not available.

In vivo pharmacokinetic studies in animal models such as rats and mice are essential for determining how a compound is absorbed, distributed, and eliminated in a whole organism. nih.govbienta.netd-nb.info These studies provide key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). researchgate.netnih.govpharmacy180.comresearchgate.net

Currently, there are no publicly accessible research articles or data that report on the in vivo pharmacokinetic profile of this compound following administration to any animal model. Therefore, crucial parameters that describe its systemic exposure and persistence in the body remain uncharacterized.

Table 1: In vivo Pharmacokinetic Parameters of this compound in Pre-clinical Models

| Parameter | Species | Value |

|---|---|---|

| Cmax | Data Not Available | Data Not Available |

| Tmax | Data Not Available | Data Not Available |

| AUC | Data Not Available | Data Not Available |

| Half-life (t½) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

Identifying the metabolites of a parent compound is a critical step in drug development, as metabolites can have their own pharmacological or toxicological activities. fda.govevotec.comnih.gov This process typically involves the use of advanced analytical techniques like high-resolution mass spectrometry to detect and then elucidate the structures of metabolic products from in vitro or in vivo samples. mdpi.comnih.gov

No studies have been published that identify or structurally characterize any metabolites of this compound. The metabolic pathways of this compound are therefore unknown.

There is no available data from preclinical studies describing the excretion pathways for this compound. The extent to which it is eliminated via renal or fecal routes, including the significance of biliary excretion, has not been determined.

Metabolite Identification and Structural Elucidation of Metabolites

Bioavailability Assessment in Pre-clinical Models

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. plos.orgresearchgate.nethkmj.orgresearchgate.net It is a critical determinant of a drug's potential for oral administration.

Specific studies to determine the oral bioavailability of this compound in any preclinical model have not been reported in the scientific literature. Therefore, the extent to which this compound is absorbed after oral administration is unknown.

Table 2: Oral Bioavailability of this compound in Pre-clinical Models

| Species | Bioavailability (%) |

|---|---|

| Data Not Available | Data Not Available |

Advanced Analytical Methodologies in Puerariafuran Research

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of puerariafuran and related isoflavonoids from the roots of Pueraria lobata (Kudzu). jst.go.jp This method is widely used for both qualitative and quantitative analysis, often in a reversed-phase mode (RP-HPLC).

A typical HPLC analysis involves a C18 column and a mobile phase gradient consisting of solvents like acetonitrile (B52724) and water, sometimes with the addition of acids like orthophosphoric acid to improve peak shape. nih.govresearchgate.net For instance, a gradient elution can effectively separate this compound from other components in a crude extract. The detection of this compound is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths, with characteristic absorption maxima for this compound observed at approximately 212 nm and 315 nm. researchgate.netamazonaws.com This dual-wavelength detection enhances the specificity of the analysis.

The versatility of HPLC allows for its coupling with various detectors to enhance analytical capabilities. While PDA detectors are standard, Evaporative Light Scattering Detectors (ELSD) can also be employed, especially for compounds that lack a strong UV chromophore. The combination of PDA and ELSD provides complementary information, with the PDA offering spectral identification and the ELSD providing a response proportional to the mass of the analyte, which is particularly useful for gradient analysis.

Table 1: HPLC Methods for the Analysis of Pueraria Constituents

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | SunFire C18, 5 µm, 4.6 x 100 mm | C18 shim-pack VP-ODS |

| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (32:67:0.1) | Methanol (B129727):Water (25:75) |

| Detector | Photodiode Array (PDA) | Photodiode Array (PDA) |

| Detection Wavelength | 280 nm | 250 nm |

| Flow Rate | Not Specified | 0.8 ml/min |

| Column Temperature | Not Specified | 40°C |

| Application | Determination of puerarin (B1673276) | Analysis of puerarin in kudzu extract |

| Reference | nih.gov | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not typically analyzed directly by GC-MS due to its low volatility, the technique is invaluable for characterizing other components within herbal medicines and for identifying potential contaminants. thermofisher.comnih.gov For GC-MS analysis, derivatization is often required for non-volatile compounds to increase their volatility and thermal stability.

The process involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer. perfumersworld.com The mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios of the fragments. perfumersworld.com This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST database for compound identification. researchgate.net GC-MS can be operated in full scan mode for untargeted analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted, high-sensitivity quantification. thermofisher.comnih.gov The MRM mode, particularly in GC-MS/MS systems, offers enhanced selectivity and is suitable for analyzing trace-level compounds in complex matrices. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of this compound. amazonaws.com It is an inherently quantitative technique, as the signal intensity is directly proportional to the number of nuclei responsible for the signal.

For structural confirmation, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the number and environment of protons, while 13C NMR details the carbon skeleton. mdpi.com In a study identifying constituents from Pueraria lobata, the 1H NMR spectrum of this compound in methanol-d4 (B120146) showed characteristic signals, including a singlet at 8.16 ppm corresponding to H-2 and a doublet at 8.06 ppm for H-5. amazonaws.com

Quantitative NMR (qNMR) offers a powerful method for determining the purity and concentration of a substance without the need for an identical reference standard for the analyte itself. nanalysis.comjeolusa.com This is achieved by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration. ox.ac.uk Key considerations for accurate qNMR include ensuring complete solubility of the sample and standard, selecting non-overlapping signals for integration, and allowing for complete spin-lattice relaxation (T1) between pulses. mdpi.comnanalysis.com

Hyphenated Techniques (e.g., LC-MS/MS, HPLC-MS-ELSD-PDA) for Complex Mixture Analysis and Quantification

The analysis of this compound in complex matrices like herbal extracts and biological fluids greatly benefits from the use of hyphenated analytical techniques, which couple the separation power of liquid chromatography with the detection capabilities of one or more detectors.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique for the quantitative determination of compounds in complex samples. eag.com It combines liquid chromatography with two stages of mass spectrometry. creative-proteomics.com This method is particularly useful for pharmacokinetic studies, allowing for the determination of drug concentrations in plasma. nih.govnih.gov The first mass spectrometer selects a precursor ion (the molecular ion of the analyte), which is then fragmented, and the second mass spectrometer detects a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity and specificity. eag.com

HPLC-MS-ELSD-PDA represents a multi-detector approach that provides comprehensive characterization of complex mixtures. The PDA detector offers UV-Vis spectral data for peak identification and purity assessment, the MS provides molecular weight and structural information, and the ELSD offers a near-universal response to non-volatile analytes, which is advantageous for gradient elution methods where the mobile phase composition changes. lcms.cz A notable application is the use of HPLC-HRMS-SPE-NMR, which combines high-resolution mass spectrometry with solid-phase extraction and NMR, allowing for the direct identification of major and minor constituents from a crude extract. amazonaws.com

Table 2: Comparison of Hyphenated Techniques in Pueraria Research

| Technique | Separation Method | Detection Method(s) | Key Advantages | Application Example | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | HPLC/UPLC | Tandem Mass Spectrometry (MS/MS) | High sensitivity, high selectivity, excellent for quantification in biological matrices. | Pharmacokinetic study of puerarin and daidzein (B1669772) in rat plasma. | nih.gov |

| HPLC-HRMS-SPE-NMR | HPLC | High-Resolution Mass Spectrometry (HRMS), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) | Provides comprehensive structural elucidation of unknown compounds directly from crude extracts. | Identification of minor and major constituents from Pueraria lobata extract. | amazonaws.com |

| HPLC-MS-ELSD-PDA | HPLC/UPLC | Photodiode Array (PDA), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Provides complementary data: UV-Vis spectra, mass information, and universal mass detection. | Analysis of polymer blends and additives. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Techniques for Real-time Monitoring and Interaction Studies (e.g., UV-Vis, Fluorescence, Raman)

Spectroscopic techniques are valuable for real-time monitoring of processes and for studying molecular interactions. These methods are generally non-destructive and can provide rapid analysis. mdpi.com

UV-Vis Spectroscopy : This technique is routinely used in conjunction with HPLC (as a PDA detector) for the quantification of this compound, based on its characteristic UV absorbance. amazonaws.com It can also be used for real-time monitoring of reactions or processes where a change in the concentration of a UV-active compound occurs.

Fluorescence Spectroscopy : Fluorescence spectroscopy offers high sensitivity and selectivity for fluorescent compounds. While information on the intrinsic fluorescence of this compound is not readily available, this technique can be applied in interaction studies by using fluorescent probes or by labeling molecules of interest. It is a powerful tool for monitoring changes in the local environment of a fluorophore.

Raman Spectroscopy : Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules, offering a specific chemical fingerprint. spectroscopyonline.com It has been increasingly used for real-time monitoring of bioprocesses, such as fermentation, by quantifying analytes like glucose and ethanol. spectroscopyonline.com The development of transferable models for Raman spectroscopy shows promise for its application across different processes without the need for extensive recalibration. spectroscopyonline.com Near-infrared (NIR) spectroscopy, a related vibrational spectroscopy technique, has also been successfully implemented for the real-time, non-destructive monitoring of quality attributes in pharmaceutical manufacturing. nih.govviavisolutions.com

These real-time monitoring techniques are central to the principles of Process Analytical Technology (PAT), which aims to ensure final product quality through in-process measurements and control. nih.gov

Method Development and Validation for this compound Quantification in Biological and Synthetic Matrices

The development and validation of bioanalytical methods are critical for obtaining reliable and reproducible quantitative data for this compound in biological matrices such as plasma, serum, or urine, which is essential for pharmacokinetic and toxicokinetic studies. nih.govpnrjournal.com

Method Development involves optimizing various aspects of the analytical procedure. This includes:

Sample Preparation : This is a crucial step to remove interferences from the complex biological matrix and to isolate the analyte of interest. cmbr-journal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Conditions : For LC-based methods, the selection of the appropriate column, mobile phase composition, and gradient is optimized to achieve good separation of this compound from endogenous components and other metabolites. researchgate.net

Mass Spectrometric Conditions : In LC-MS/MS methods, parameters such as ionization source settings and the selection of precursor and product ion transitions for MRM are optimized to maximize sensitivity and selectivity. nih.gov

Method Validation is the process of demonstrating that the analytical method is suitable for its intended purpose. pnrjournal.com According to regulatory guidelines, a full validation should assess the following parameters: nih.govresearchgate.net

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. cmbr-journal.com

Accuracy : The closeness of the measured values to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated as intra-day and inter-day precision.

Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery : The efficiency of the extraction procedure.

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

For instance, a validated LC-MS/MS method for a puerarin derivative in rat plasma demonstrated good linearity, with accuracy ranging from 95.73% to 103.18% and precision (as coefficient of variation) from 4.33% to 7.86%. nih.gov Such rigorous validation ensures the integrity of the data generated in preclinical and clinical studies.

Future Research Directions and Translational Perspectives

Elucidation of the Complete Biosynthetic Pathway and Associated Enzymes

The biosynthetic pathway of Puerariafuran in Pueraria lobata has not been fully elucidated. As a 2-arylbenzofuran, its biosynthesis is likely derived from the phenylpropanoid pathway, a common route for flavonoid-type compounds. It is hypothesized that the pathway involves the oxidative cyclization of a chalcone (B49325) precursor. st-andrews.ac.uknih.gov The synthesis of this compound has been achieved in the laboratory from a 2-hydroxychalcone, lending support to this proposed biosynthetic origin. nih.gov

Future research must focus on identifying the specific enzymes responsible for converting upstream phenylpropanoid intermediates into the this compound scaffold. This involves:

Transcriptome analysis of Pueraria lobata root tissues to identify candidate genes encoding for oxidoreductases, cyclases, and other enzyme classes potentially involved in the final cyclization and decoration steps.

Heterologous expression and in vitro characterization of these candidate enzymes to confirm their specific roles in the pathway.

Isotopic labeling studies in Pueraria lobata to trace the flow of precursors through the pathway and validate the proposed intermediates.

A complete understanding of the biosynthetic machinery will not only provide fundamental insights into plant biochemistry but could also enable metabolic engineering approaches for the sustainable production of this compound and its derivatives.

Detailed Molecular Target Identification and Comprehensive Signaling Pathway Mapping

The primary molecular target identified for this compound is aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. ijpsonline.combmrat.orgbiomolther.org By inhibiting AR, this compound can potentially mitigate the osmotic stress induced by sorbitol accumulation, a key factor in the pathogenesis of diabetic cataracts. ijpsonline.combiomolther.org Additionally, its ability to inhibit the non-enzymatic glycation of proteins to form AGEs points to another crucial mechanism relevant to diabetic complications. jst.go.jpnih.gov

However, a comprehensive map of its molecular interactions is still lacking. Future investigations should aim to:

Identify direct binding partners beyond aldose reductase using techniques like affinity chromatography-mass spectrometry.

Map the downstream signaling cascades affected by this compound. While research on related compounds from Pueraria lobata suggests the involvement of pathways like NF-κB, MAPK, and AMPK, these have not been confirmed for this compound itself. mdpi.comnih.gov For instance, the anti-inflammatory activity of formononetin, another isoflavone (B191592) from the plant, is linked to targets such as TNF, EGFR, and PTGS2 and the modulation of macrophage autophagy. mdpi.comresearchgate.net It is critical to determine if this compound acts on similar or distinct pathways.

Clarify the mechanism of AGEs inhibition , determining whether it acts as a direct trapping agent for reactive carbonyl species or by inhibiting specific steps in the Maillard reaction.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

Future work in this area should transition from simple synthesis to rational drug design. This involves:

Establishing a robust structure-activity relationship (SAR) by synthesizing a library of this compound analogues with systematic modifications to the benzofuran (B130515) core and the pendant phenyl ring.

Utilizing computational modeling to predict how structural changes will affect binding affinity and specificity for targets like aldose reductase.

Screening analogues for improved inhibitory activity and reduced off-target effects. The goal is to identify derivatives with enhanced therapeutic indices, making them safer and more effective candidates for further development.

Exploration of Additional Pre-clinical Biological Activities and Therapeutic Research Modalities

The known inhibitory activities of this compound against aldose reductase and AGEs formation strongly support its investigation for treating diabetic complications, particularly cataracts. semanticscholar.orgmdpi-res.com Anti-inflammatory effects have also been reported, though the mechanism remains to be fully explored. jst.go.jp

Given the diverse pharmacological activities of other phytochemicals isolated from Pueraria lobata, such as anti-diabetic and anti-osteoporotic effects, it is plausible that this compound possesses a broader therapeutic potential. researchgate.netmdpi.com Future pre-clinical research should explore:

Anti-inflammatory properties: In-depth studies using cellular and animal models of inflammation to characterize its efficacy and mechanism of action, potentially targeting inflammatory bowel disease or arthritis. phcogj.com

Neuroprotective effects: Investigating its potential to mitigate neuroinflammation or neuronal damage, given the link between AGEs and neurodegenerative diseases.

Anticancer activity: Screening against various cancer cell lines, as many benzofuran derivatives exhibit cytotoxic properties.

These explorations could open new therapeutic avenues for this compound beyond its currently recognized applications.

Advanced Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling

Currently, there is a significant gap in the literature regarding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. No specific ADME (absorption, distribution, metabolism, and excretion) studies or PK/PD models for this compound have been published. kupdf.net This information is essential for translating in vitro findings into effective in vivo applications.

Future research must prioritize:

In vitro ADME assays to assess properties like metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

In vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. Studies on the related compound puerarin (B1673276) have shown species-specific differences in pharmacokinetics, a possibility that must be considered for this compound. nih.govnih.gov

Development of integrated PK/PD models to link drug exposure levels to the biological response (e.g., aldose reductase inhibition in target tissues). These models are critical for optimizing dosing regimens and predicting therapeutic outcomes.

Computational Chemistry and Docking Studies for Receptor Interactions

While this compound is known to inhibit aldose reductase, the specific molecular interactions that govern this inhibition have not been visualized. Computational docking studies are powerful tools for predicting the binding mode of a ligand within the active site of a protein target. indexcopernicus.comurfu.ru Although such studies have been performed for other constituents of Pueraria lobata against various targets, specific docking analyses for this compound with aldose reductase are needed. researchgate.netnih.gov

Future computational studies should include:

Molecular docking simulations of this compound into the crystal structure of aldose reductase to predict its binding orientation and identify key interacting amino acid residues. This can provide a structural basis for its inhibitory activity.

Binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the affinity of this compound for its target.

Molecular dynamics simulations to study the stability of the this compound-receptor complex over time and understand the conformational changes that may occur upon binding. mdpi.com

These in silico studies will be invaluable for guiding the rational design of more potent and selective analogues.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Studies

Omics technologies offer a holistic view of biological systems by measuring entire sets of molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov These approaches have not yet been applied to study the effects of this compound. Network pharmacology, a related computational approach, has been used to hypothesize targets for other compounds from Pueraria lobata, demonstrating the utility of systems-level analysis. mdpi.com

Future research should leverage omics technologies to:

Use proteomics to identify global changes in protein expression in cells or tissues treated with this compound, revealing entire pathways that are modulated by the compound.

Apply metabolomics to understand how this compound alters the metabolic profile of a cell, which is particularly relevant given its effects on the polyol pathway and potential anti-diabetic properties.

Employ transcriptomics to measure changes in gene expression, providing insights into the regulatory networks that are activated or suppressed by this compound.

Integrating data from these different omics platforms will provide a comprehensive, systems-level understanding of this compound's mechanism of action and uncover novel biological roles.

Q & A

Q. What synthetic methodologies are most effective for the laboratory-scale production of puerariafuran, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via chalcone rearrangement. For example, compound 12 and compound 13 undergo base-mediated cyclization (KOH/EtOH, 93°C, 3 hours) to form intermediate 14 , followed by acid-catalyzed rearrangement (TsOH/MeOH-EtOH) to yield this compound . Key optimization parameters include:

- Catalyst selection : TsOH vs. other Brønsted acids for regioselectivity.

- Solvent polarity : Protic solvents (MeOH/EtOH) enhance reaction rates compared to aprotic solvents.

- Temperature control : Excess heat (>100°C) may degrade intermediates.

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization (12→14) | KOH, EtOH, 93°C | 65–70% | |

| Rearrangement (14→PF) | TsOH, MeOH-EtOH | 80–85% |

Q. How should researchers characterize this compound’s structural identity and purity to validate synthetic success?

Use a multi-technique approach :

- NMR spectroscopy : Compare - and -NMR data with literature values (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular ion peak (m/z 246.1 for CHO) .

- XRD crystallography : Resolve stereochemical ambiguities in the benzofuran core .

- HPLC : Assess purity (>95% by area normalization) using C18 columns and MeOH:HO (70:30) .

Q. What are the common pitfalls in isolating this compound from natural sources, and how can they be mitigated?

Natural extraction faces challenges like low abundance and co-eluting flavonoids. Mitigation strategies include:

- Chromatographic fractionation : Use silica gel column chromatography with gradient elution (hexane:EtOAc 9:1 → 1:1) .

- Countercurrent chromatography : Enhances separation of polar analogs .

- TLC monitoring : Pre-screen fractions with vanillin-HSO spray to detect furanoid compounds .

Advanced Research Questions

Q. How do mechanistic studies explain the regioselectivity of chalcone rearrangements in this compound synthesis?

The rearrangement proceeds via acid-catalyzed ring-opening and re-cyclization . Under TsOH, the MOM-protected chalcone (14 ) undergoes:

Protonation at the carbonyl oxygen, forming a carbocation at C-2.

Nucleophilic attack by the adjacent hydroxyl group, leading to 3-acylbenzofuran formation.

Solvent effects : Polar protic solvents stabilize transition states, favoring 3-substituted products over 2-substituted isomers . Computational studies (DFT) suggest a ΔG of ~25 kcal/mol for the rate-determining step .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from:

- Structural variability : Minor substituent changes (e.g., hydroxylation at C-7) alter receptor binding .

- Assay conditions : Varying cell lines (e.g., HepG2 vs. MCF-7) and exposure times (24h vs. 48h) impact IC values.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate dose-response trends .

| Study | Bioactivity | Key Limitation |

|---|---|---|

| A (2020) | Antioxidant (EC 10 μM) | Used DPPH assay without ROS quantification |

| B (2022) | Cytotoxic (IC 50 μM) | Tested only on non-cancerous fibroblasts |

Q. What computational tools are most effective for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F = 65–70%), BBB permeability (logBB = -1.2), and CYP450 inhibition .

- Molecular docking : AutoDock Vina to model interactions with COX-2 (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s metabolic pathways in vivo?

- Isotopic labeling : Synthesize -puerariafuran to track metabolites in rodent models .

- LC-MS/MS : Quantify phase I/II metabolites (e.g., glucuronides) with MRM transitions (Q1/Q3: 246→153) .

- Microsomal assays : Use human liver microsomes + NADPH to identify CYP450 isoforms involved .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.